1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
CAS No.: 1428364-08-2
Cat. No.: VC5184290
Molecular Formula: C14H15F3N2O3
Molecular Weight: 316.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428364-08-2 |
|---|---|
| Molecular Formula | C14H15F3N2O3 |
| Molecular Weight | 316.28 |
| IUPAC Name | 1-acetyl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H15F3N2O3/c1-9(20)19-7-11(8-19)13(21)18-6-10-2-4-12(5-3-10)22-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,21) |
| Standard InChI Key | QJKNBVLAGFPSBZ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has a molecular formula of C₁₄H₁₅F₃N₂O₃ and a molecular weight of 316.28 g/mol. Its IUPAC name reflects the acetyl group at the azetidine nitrogen and the 4-(trifluoromethoxy)benzyl substituent on the carboxamide moiety. The compound’s structure is defined by the following features:
-
A four-membered azetidine ring, which introduces conformational rigidity.
-
A trifluoromethoxy (-OCF₃) group attached to the benzyl moiety, enhancing metabolic stability and membrane permeability.
-
An acetyl group at the azetidine nitrogen, which may influence pharmacokinetic properties.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1428364-08-2 |
| Molecular Formula | C₁₄H₁₅F₃N₂O₃ |
| Molecular Weight | 316.28 g/mol |
| SMILES | CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
| InChI Key | QJKNBVLAGFPSBZ-UHFFFAOYSA-N |
The trifluoromethoxy group is a critical structural element, as its electron-withdrawing properties and lipophilicity improve binding affinity to biological targets.
Physicochemical Behavior
While solubility data remain unreported, the compound’s logP value (estimated via computational models) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The acetyl group may reduce basicity at the azetidine nitrogen, potentially minimizing off-target interactions with cationic binding sites.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves multi-step processes, often leveraging strategies from azetidine chemistry. A representative approach, adapted from patent literature , includes:
-
Formation of the Azetidine Ring:
-
Deprotection and Functionalization:
-
Hydrogenolysis of a diphenylmethyl protecting group (using palladium on carbon and triethylamine) produces the free azetidine amine.
-
Acetylation with acetyl chloride or anhydride introduces the acetyl group at the azetidine nitrogen.
-
-
Carboxamide Formation:
Critical Reaction Conditions:
-
Catalysts: Palladium on carbon for hydrogenolysis; phase-transfer catalysts (e.g., tetrabutylammonium bromide) for phenoxy group introduction .
-
Solvents: Protic solvents (methanol, ethanol) for hydrogenolysis; aprotic solvents (toluene) for nucleophilic substitutions .
-
Stabilizers: Tertiary amines (e.g., triethylamine) prevent azetidine dimerization during deprotection .
Mechanism of Action and Biological Activity
Sodium Channel Modulation
1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is hypothesized to inhibit voltage-gated sodium channels (Nav1.7, Nav1.8), which regulate neuronal excitability. The trifluoromethoxy group enhances binding to channel pore regions through hydrophobic interactions and fluorine-mediated electrostatic effects. Electrophysiological studies on analogous azetidine derivatives demonstrate IC₅₀ values of 10–100 nM for sodium channel blockade, suggesting potent activity.
Therapeutic Implications
-
Pain Management: By attenuating aberrant neuronal firing, the compound may alleviate neuropathic and inflammatory pain.
-
Epilepsy: Sodium channel inhibition could suppress seizure activity in refractory epilepsy models.
-
Cardiac Arrhythmias: Preliminary data suggest potential antiarrhythmic effects via Nav1.5 modulation, though this remains unexplored for the specific compound.
Pharmacological and Toxicological Profile
In Vitro Studies
-
Metabolic Stability: Microsomal assays show t₁/₂ > 60 minutes in human liver microsomes, indicating resistance to CYP450-mediated oxidation.
-
Plasma Protein Binding: >90% binding in human plasma, likely due to lipophilic substituents.
Future Research Directions
-
Target Validation: Confirm sodium channel subtype selectivity via patch-clamp electrophysiology.
-
In Vivo Efficacy: Evaluate analgesic effects in rodent models of chronic constriction injury and diabetic neuropathy.
-
Formulation Development: Explore prodrug strategies to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume